![molecular formula C10H14ClN3O2 B13637439 (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)
(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group and a morpholino group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol typically involves the reaction of 2-chloro-4,6-dichloropyrimidine with ®-3-methylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols, forming new pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol involves its interaction with specific molecular targets and pathways. The chloro and morpholino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: Lacks the morpholino group, which may result in different biological activities and chemical reactivity.
6-(3-Methylmorpholino)-2,4-dichloropyrimidine:
4-Morpholinopyrimidine: Lacks the chloro group, which may affect its binding properties and biological activities.
The uniqueness of ®-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
[2-chloro-6-(3-methylmorpholin-4-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-6-16-3-2-14(7)9-4-8(5-15)12-10(11)13-9/h4,7,15H,2-3,5-6H2,1H3 |
Clave InChI |
JQBYRSYQPCKLLX-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



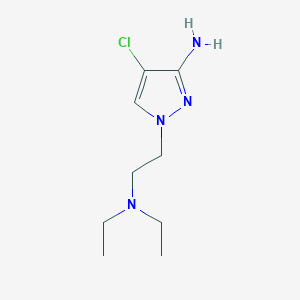
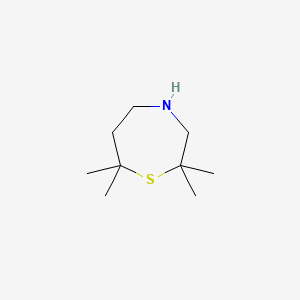

![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)

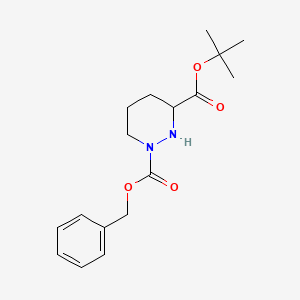
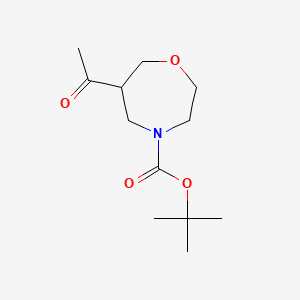


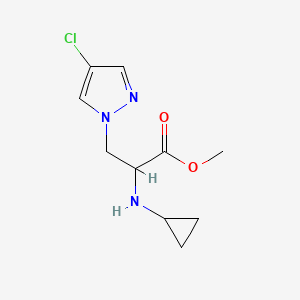
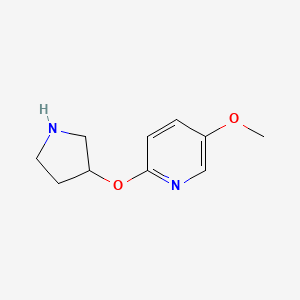

amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
